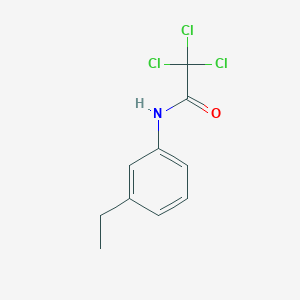

2,2,2-trichloro-N-(3-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-trichloro-N-(3-ethylphenyl)acetamide, commonly known as TCEP, is a chemical compound that belongs to the family of chlorinated flame retardants. It is widely used in various industries, including the production of plastics, textiles, and electronics, due to its excellent flame retardant properties. TCEP has been the subject of extensive scientific research due to its potential adverse effects on human health and the environment. In

Wissenschaftliche Forschungsanwendungen

TCEP has been the subject of extensive scientific research due to its potential adverse effects on human health and the environment. It has been shown to have toxic effects on aquatic organisms, and there is evidence that it can accumulate in the environment. TCEP has also been found in human breast milk and has been associated with developmental and reproductive toxicity in animal studies.

Wirkmechanismus

TCEP acts as a flame retardant by releasing free radicals when exposed to high temperatures. These free radicals interfere with the combustion process and prevent the spread of fire. However, the release of free radicals can also lead to the formation of reactive oxygen species, which can cause oxidative stress and damage to cells.

Biochemical and Physiological Effects

TCEP has been shown to have toxic effects on the liver, kidneys, and reproductive system in animal studies. It has also been associated with developmental and reproductive toxicity, including reduced fertility and birth defects. TCEP has been found in human breast milk, indicating that it can be transferred from mother to child during breastfeeding.

Vorteile Und Einschränkungen Für Laborexperimente

TCEP is widely used as a flame retardant in various industries, making it readily available for use in lab experiments. However, its potential adverse effects on human health and the environment must be carefully considered when using it in research. Additionally, the release of free radicals during combustion can interfere with the results of certain experiments.

Zukünftige Richtungen

Future research on TCEP should focus on identifying safer alternatives for use as flame retardants. Additionally, more studies are needed to fully understand the potential adverse effects of TCEP on human health and the environment. Research should also focus on developing methods to reduce the release of free radicals during combustion to minimize the potential for oxidative stress and damage to cells. Finally, studies should be conducted to determine the extent of TCEP exposure in the general population and to identify potential sources of exposure.

Synthesemethoden

TCEP can be synthesized by reacting 3-ethylphenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride and triethylamine to obtain TCEP. The synthesis of TCEP is relatively simple and cost-effective, which has contributed to its widespread use in various industries.

Eigenschaften

IUPAC Name |

2,2,2-trichloro-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO/c1-2-7-4-3-5-8(6-7)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWLJNAYNLWMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-N-(3-ethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)

![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)

![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)

![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)

![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)